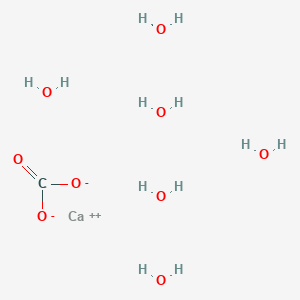

Calcium carbonate hexahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

EDIHYP 的合成涉及乙基-3-(2,2-二甲基-2-乙基-肼鎓)与丙酸碘的反应。反应条件通常需要受控环境,并具有特定的温度和压力设置,以确保获得所需的产品,其纯度和产率很高。 合成路线和反应条件的具体细节通常是专有的,并且可能因制造商而异 .

工业生产方法

EDIHYP 的工业生产涉及扩大实验室合成工艺。这包括优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低生产成本。 该过程可能涉及使用大型反应器、连续流系统和先进的纯化技术,以确保最终产品符合严格的质量标准 .

化学反应分析

Dehydration Process

One of the notable chemical reactions involving calcium carbonate hexahydrate is its dehydration. Under ambient conditions, ikaite can dehydrate to form anhydrous calcium carbonate forms, such as calcite or aragonite. The reaction can be summarized as follows:

CaCO3⋅6H2O→CaCO3+6H2O

This reaction is significant because it occurs rapidly when ikaite is removed from cold environments and exposed to higher temperatures. Studies indicate that the rate constant for this dehydration process is approximately 7×10−4s−1 at room temperature, making it an entropy-driven reaction .

Formation of Ikaite

Ikaite forms under specific conditions, particularly in cold marine environments where the temperature is below 5∘C. The formation process can be influenced by various factors including pH levels and the presence of bicarbonate ions. The following reaction illustrates the precipitation of ikaite from a supersaturated solution:

Ca2++2HCO3−+6H2O→CaCO3⋅6H2O

This process is often associated with biological activity, such as methanogenesis, which can increase the pH and promote ikaite crystallization .

Stability and Decomposition

The stability of this compound is crucial for understanding its role in geological and biological systems. Ikaite remains stable only under specific environmental conditions. Upon warming or changes in pressure, it decomposes into other forms of calcium carbonate:

-

At temperatures above 5∘C, ikaite rapidly transforms into vaterite or calcite.

-

This transformation can be represented as follows:

CaCO3⋅6H2O→CaCO3(vaterite calcite)+6H2O

The decomposition process highlights the metastable nature of ikaite and its tendency to revert to more stable forms when environmental conditions change .

Carbon Isotope Fractionation

Research indicates that the formation and decomposition of ikaite are also associated with significant carbon isotope fractionation. The isotopic composition of carbon within ikaite differs from that in surrounding fluids, which can provide insights into past environmental conditions and biological processes.

The isotopic fractionation during ikaite formation can be expressed as:

13C/12Cikaite<13C/12CDIC

This relationship suggests that ikaite tends to incorporate lighter carbon isotopes during its formation, which can be useful for paleoenvironmental reconstructions .

科学研究应用

Environmental Applications

Water Treatment:

Calcium carbonate hexahydrate has been studied for its role in neutralizing acidic waters and improving water quality. Its application in environmental remediation involves the precipitation of heavy metals and the stabilization of sediments in contaminated water bodies.

Case Study:

In a study conducted in Scandinavia, ikaite was utilized to treat acidic lakes, effectively reducing metal concentrations and improving overall water quality. The ability of ikaite to sequester metals was attributed to its high surface area and reactivity under specific conditions .

Soil Amendment:

Ikaite's capacity to enhance soil pH is significant for agricultural practices. It can be used to amend acidic soils, promoting better crop yields and healthier soil ecosystems.

Biomedicine

Drug Delivery Systems:

Recent advancements have highlighted the use of this compound as a controlled release carrier for pharmaceuticals. Its biocompatibility allows it to be employed in various drug delivery systems, particularly for oral administration.

Case Study:

A study demonstrated that insulin-loaded calcium carbonate/hyaluronic acid composite particles showed improved hypoglycemic effects compared to traditional insulin injections. The particles exhibited low cytotoxicity and enhanced stability against protein degradation, making them promising candidates for diabetes treatment .

Bone Repair:

Ikaite's structural properties are being explored for bone tissue engineering. Its ability to mimic natural bone mineralization processes offers potential for developing scaffolds that support bone regeneration.

Industrial Applications

Paper Industry:

this compound is utilized in the paper industry as a filler and coating agent. Its fine particle size enhances the brightness and opacity of paper products while reducing production costs.

| Application | Description |

|---|---|

| Filler in Paper | Improves brightness and reduces costs by replacing more expensive pigments. |

| Coating Agent | Enhances surface smoothness and printability of paper products. |

Plastics Industry:

In the plastics sector, ikaite can enhance the mechanical properties of polymers when used as a filler material. It improves impact resistance and stiffness, making it suitable for various plastic applications.

Cosmetics:

this compound is also found in cosmetic formulations, where it serves as an absorbent and bulking agent in products such as talcum powder and sunscreen .

Research Insights

Recent studies have focused on the synthesis and characterization of this compound using various methods such as solid-state NMR spectroscopy. These insights into its structural properties are crucial for understanding its behavior in different applications .

作用机制

EDIHYP 通过阻断电压门控钙通道 (VDCC) 发挥作用。这种作用降低了静息电位,以及心肌细胞中动作电位的幅度和持续时间。该化合物调节生物电活动的能力对其抗心律失常作用至关重要。 通过稳定心脏的电活动,EDIHYP 有助于预防心律失常和其他心脏紊乱 .

相似化合物的比较

类似化合物

维拉帕米: 另一种用于其抗心律失常特性的 VDCC 阻滞剂。

地尔硫卓: 与维拉帕米类似,用于治疗高血压和心绞痛。

硝苯地平: 一种钙通道阻滞剂,主要用于管理高血压和心绞痛。

EDIHYP 的独特性

EDIHYP 由于其特定的结构和强大的抗心律失常作用而独一无二。 与其他钙通道阻滞剂不同,EDIHYP 已显示出明显减少室性心动过速和心房颤动持续时间的能力,使其在治疗严重心脏疾病方面特别有效 .

属性

CAS 编号 |

15634-14-7 |

|---|---|

分子式 |

CH12CaO9 |

分子量 |

208.18 g/mol |

IUPAC 名称 |

calcium;carbonate;hexahydrate |

InChI |

InChI=1S/CH2O3.Ca.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-2 |

InChI 键 |

WJZUYMUHOIOLAC-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |

规范 SMILES |

C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。